Bis(2-methylbutyl) butanedioate

Description

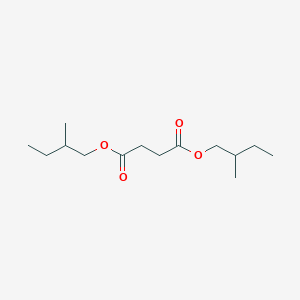

Bis(2-methylbutyl) butanedioate (C₁₄H₂₆O₄) is a branched diester derived from succinic acid (butanedioic acid) and 2-methylbutanol. Its structure features two 2-methylbutyl groups esterified to the terminal carboxyl groups of succinic acid . The compound is characterized by its branched alkyl chains, which influence its physical-chemical properties, such as lower volatility and higher hydrophobicity compared to linear esters.

Key identifiers:

Properties

CAS No. |

623-89-2 |

|---|---|

Molecular Formula |

C14H26O4 |

Molecular Weight |

258.35 g/mol |

IUPAC Name |

bis(2-methylbutyl) butanedioate |

InChI |

InChI=1S/C14H26O4/c1-5-11(3)9-17-13(15)7-8-14(16)18-10-12(4)6-2/h11-12H,5-10H2,1-4H3 |

InChI Key |

ZJVNYQFZJFPWOJ-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)COC(=O)CCC(=O)OCC(C)CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Bis(2-methylbutyl) butanedioate can be synthesized through the esterification reaction between butanedioic acid and 2-methylbutanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with efficient mixing and temperature control to optimize the yield and purity of the product. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Bis(2-methylbutyl) butanedioate undergoes various chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed back to butanedioic acid and 2-methylbutanol in the presence of water and an acid or base catalyst.

Transesterification: It can react with other alcohols in the presence of a catalyst to form different esters.

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Transesterification: Alcohols and a catalyst such as sodium methoxide.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

Hydrolysis: Butanedioic acid and 2-methylbutanol.

Transesterification: Different esters depending on the alcohol used.

Oxidation: Corresponding carboxylic acids.

Scientific Research Applications

Bis(2-methylbutyl) butanedioate has several applications in scientific research:

Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of bis(2-methylbutyl) butanedioate involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which can then participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

Bis(2-methylbutyl) butanedioate belongs to the succinate ester family. Its analogs vary in alkyl chain length, branching, and substituents, which directly affect properties like solubility, volatility, and industrial applicability. Below is a comparative analysis with key analogs:

Table 1: Structural and Inferred Property Comparison

| Compound Name | CAS Number | Molecular Formula | Alkyl Group Structure | Key Inferred Properties |

|---|---|---|---|---|

| This compound | Not provided | C₁₄H₂₆O₄ | Branched C₅ (2-methylbutyl) | Low water solubility; moderate viscosity |

| Diethyl butanedioate | 123-25-1 | C₈H₁₄O₄ | Linear C₂ (ethyl) | High volatility; hydrophilic |

| Diisobutyl succinate | 925-06-4 | C₁₂H₂₂O₄ | Branched C₄ (isobutyl) | Low volatility; plasticizer applications |

| Bis(3-methylbutyl) butanedioate | 818-04-2 | C₁₄H₂₆O₄ | Branched C₅ (3-methylbutyl) | Similar to target compound; isomer effects |

| Bis(2-phenoxyethyl) butanedioate | 7460-86-8 | C₂₀H₂₂O₆ | Aromatic ether substituents | High molecular weight; low volatility |

Research Findings and Trends

Volatility and Solubility

- This compound : The branched C₅ alkyl chains reduce volatility compared to linear esters like diethyl butanedioate, which is highly volatile and used in flavorings .

- Diisobutyl succinate (C₁₂H₂₂O₄): Exhibits lower volatility than diethyl succinate due to its branched isobutyl groups, making it suitable for plasticizers .

- Bis(2-phenoxyethyl) butanedioate (C₂₀H₂₂O₆): The aromatic phenoxy groups further decrease water solubility and volatility, aligning with trends observed in high-molecular-weight esters .

Data Limitations

A critical gap exists in published data for this compound. For instance, while bis(3-methylbutyl) itaconate (a structurally similar itaconate ester) has documented density (≈0.95–1.02 g/cm³) and viscosity (≈15–25 mPa·s) , analogous data for succinate esters are absent in the provided evidence.

Biological Activity

Introduction

Bis(2-methylbutyl) butanedioate, also known as diisobutyl succinate, is an organic compound with the molecular formula CHO and a molecular weight of approximately 230.3 g/mol. It is classified as a diester derived from butanedioic acid (succinic acid) and 2-methylbutanol. This compound is notable for its applications in organic synthesis and its potential biological activities, particularly regarding toxicity and metabolic interactions.

This compound is characterized by its low volatility and relatively high boiling point, making it suitable for various industrial applications. The primary chemical reactions involving this compound include:

- Hydrolysis : Converts to butanedioic acid and 2-methylbutanol under acidic or basic conditions.

- Transesterification : Can react with other alcohols to form different esters.

- Oxidation : May undergo oxidation to yield corresponding carboxylic acids.

The hydrolysis reaction can be summarized as follows:

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, particularly concerning its toxicity profile. Studies have shown that exposure to this compound can lead to dose-dependent cytotoxicity, especially affecting the nasal mucosa in animal models.

Toxicological Studies

- Cytotoxicity : A study reported degenerative changes in the olfactory epithelium of rats following inhalation exposure to dibasic esters, including this compound. The observed effects were linked to the compound's ability to interact with biological membranes, leading to cellular damage.

- Metabolic Pathways : Interaction studies focus on the metabolic conversion of this compound within biological systems. Research suggests that metabolites formed during this process may contribute to potential toxic effects.

Case Study 1: Inhalation Toxicity in Rats

A comprehensive study investigated the inhalation toxicity of dibasic esters, including this compound. The results indicated:

- Exposure Duration : Rats exposed for extended periods exhibited significant olfactory epithelium degeneration.

- Dose-Response Relationship : Higher doses correlated with increased severity of tissue damage.

Case Study 2: Metabolic Conversion and Toxicity

Another study explored the metabolic pathways of this compound in vitro using liver microsomes from rats:

- Metabolite Identification : Several metabolites were identified, some of which displayed higher toxicity than the parent compound.

- Enzyme Interaction : The compound was shown to interact with cytochrome P450 enzymes, indicating potential for bioactivation.

Data Table: Summary of Biological Effects

| Biological Effect | Observations | Reference |

|---|---|---|

| Cytotoxicity | Dose-dependent effects on nasal mucosa | |

| Olfactory Epithelium Damage | Degenerative changes observed in rats | |

| Metabolite Toxicity | Higher toxicity observed in certain metabolites | |

| Enzyme Interaction | Interacts with cytochrome P450 enzymes |

The mechanism of action for this compound involves its interaction with specific molecular targets and pathways. As an ester, it can undergo hydrolysis to release butanedioic acid and 2-methylbutanol, which participate in various biochemical processes. The exact molecular targets depend on the specific application context.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.